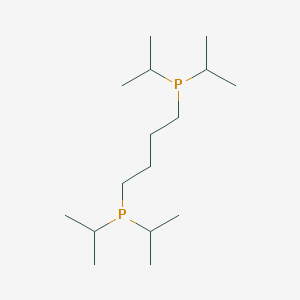

1,4-Bis(DI-I-propylphosphino)butane

Descripción general

Descripción

1,4-Bis(DI-I-propylphosphino)butane is an organophosphine compound with the molecular formula C16H36P2 and a molecular weight of 290.405 g/mol . This compound is known for its role as a ligand in various chemical reactions, particularly in coordination chemistry and catalysis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(DI-I-propylphosphino)butane can be synthesized through the reaction of Phosphine, bis(1-methylethyl)-, lithium salt (1:1) with 1,4-Dichlorobutane . The reaction typically involves the following steps:

- Preparation of the lithium salt of bis(1-methylethyl)phosphine.

- Reaction of the lithium salt with 1,4-Dichlorobutane under controlled conditions to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(DI-I-propylphosphino)butane undergoes various types of reactions, including:

Coordination Reactions: It acts as a ligand, forming complexes with transition metals.

Substitution Reactions: It can participate in substitution reactions where the phosphine groups are replaced or modified.

Common Reagents and Conditions

Coordination Reactions: Common reagents include transition metal salts such as palladium, platinum, and nickel compounds. Conditions typically involve inert atmospheres and solvents like toluene or THF.

Substitution Reactions: Reagents such as halides or other electrophiles are used under conditions that favor nucleophilic substitution.

Major Products Formed

Coordination Complexes: Formation of metal-phosphine complexes.

Substituted Phosphines: Products where the phosphine groups have been modified or replaced.

Aplicaciones Científicas De Investigación

1,4-Bis(DI-I-propylphosphino)butane is utilized in various scientific research applications, including:

Chemistry: As a ligand in coordination chemistry and catalysis, particularly in palladium-catalyzed reactions.

Medicine: Investigated for its role in drug development and delivery systems.

Industry: Used in the synthesis of fine chemicals and materials science.

Mecanismo De Acción

The mechanism of action of 1,4-Bis(DI-I-propylphosphino)butane primarily involves its ability to act as a ligand, coordinating with metal centers to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization. The molecular targets are typically transition metal centers, and the pathways involve the formation and stabilization of metal-ligand bonds.

Comparación Con Compuestos Similares

Similar Compounds

1,4-Bis(diphenylphosphino)butane: Another organophosphine ligand with similar coordination properties.

1,2-Bis(diphenylphosphino)ethane: A shorter-chain analog with similar applications in catalysis.

Triphenylphosphine: A widely used monodentate phosphine ligand.

Uniqueness

1,4-Bis(DI-I-propylphosphino)butane is unique due to its specific steric and electronic properties conferred by the DI-I-propyl groups. These properties can influence the reactivity and stability of the metal complexes it forms, making it suitable for specific catalytic applications where other ligands may not perform as effectively.

Actividad Biológica

1,4-Bis(DI-I-propylphosphino)butane (DPPB) is a bidentate ligand widely used in coordination chemistry and catalysis. This compound has garnered attention not only for its catalytic properties but also for its biological activities, particularly in the context of medicinal chemistry and biochemistry. This article reviews the biological activity of DPPB, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features two di-i-propylphosphino groups attached to a butane backbone. Its structure allows it to form stable complexes with various metal ions, enhancing its utility in catalysis and biological systems.

Mechanisms of Biological Activity

The biological activity of DPPB is primarily attributed to its ability to form coordination complexes with transition metals, which can modulate enzyme activity and cellular signaling pathways. The following mechanisms have been proposed:

- Enzyme Inhibition : DPPB can inhibit specific phosphatases by forming stable complexes that prevent substrate binding. This inhibition can affect various signaling pathways, including those involved in cancer progression and metabolic regulation.

- Metal Ion Interaction : DPPB's ability to chelate metal ions may influence metalloproteins' activity, impacting processes such as oxidative stress response and cellular signaling.

1. Anticancer Activity

Recent studies have explored the anticancer potential of DPPB through its interactions with metal complexes. For instance, platinum complexes incorporating DPPB demonstrated enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics like cisplatin. The mechanism involves the activation of apoptotic pathways through the modulation of reactive oxygen species (ROS) levels within cells .

| Study | Metal Complex | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Pt-DPPB | A549 | 5.2 | ROS modulation | |

| Pd-DPPB | HeLa | 3.8 | Apoptosis induction |

2. Phosphatase Inhibition

DPPB has been shown to selectively inhibit protein phosphatases involved in key signaling pathways. For example, it was reported that low micromolar concentrations of DPPB effectively inhibited PPM1A phosphatase activity, leading to altered MAPK signaling dynamics in cancer cells .

Biological Assays

In vitro assays have been employed to evaluate the biological activity of DPPB:

- Cell Viability Assays : MTT assays indicated that DPPB significantly reduces cell viability in cancer cell lines at concentrations correlating with its metal complex formulations.

- Western Blot Analysis : Studies have shown that treatment with DPPB leads to increased phosphorylation of key proteins involved in cell cycle regulation, suggesting a mechanism for its anticancer effects.

Propiedades

IUPAC Name |

4-di(propan-2-yl)phosphanylbutyl-di(propan-2-yl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P2/c1-13(2)17(14(3)4)11-9-10-12-18(15(5)6)16(7)8/h13-16H,9-12H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZSNESBRSONNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CCCCP(C(C)C)C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.